

# 3-Ethynylbenzoic acid chemical structure and formula

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## Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

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An In-Depth Technical Guide to **3-Ethynylbenzoic Acid**: A Versatile Building Block for Modern Chemistry

## Introduction

**3-Ethynylbenzoic acid** is a bifunctional aromatic compound featuring a carboxylic acid and a terminal alkyne (ethynyl group) positioned in a meta-arrangement on a benzene ring. This unique architecture makes it a highly valuable and versatile building block in contemporary chemical research and development. Its dual reactivity allows for orthogonal chemical modifications, enabling the precise construction of complex molecular architectures. For researchers, scientists, and drug development professionals, **3-ethynylbenzoic acid** serves as a pivotal intermediate for synthesizing novel pharmaceutical agents, advanced functional materials, and sophisticated molecular probes. This guide provides a comprehensive technical overview of its core properties, synthesis, key applications, and safe handling protocols, grounded in established scientific principles.

## Part 1: Core Molecular Profile

Understanding the fundamental characteristics of **3-ethynylbenzoic acid** is the first step toward harnessing its synthetic potential. Its identity is defined by a unique combination of a rigid aromatic core and two highly reactive functional groups.

## Chemical Structure and Identifiers

The structure consists of a benzoic acid backbone with an ethynyl substituent at the C3 position. This meta-substitution pattern influences the molecule's geometry and electronic properties, which are critical for its role in constructing larger assemblies.

Caption: Chemical structure of **3-Ethynylbenzoic acid**.

## Physicochemical Properties

The properties of **3-ethynylbenzoic acid** are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

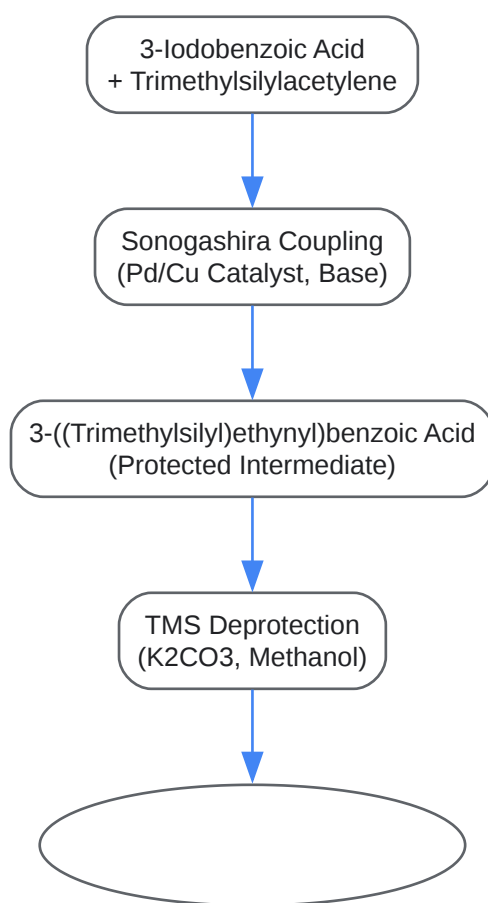
Property	Value	Reference(s)
IUPAC Name	3-ethynylbenzoic acid	[1]
CAS Number	10601-99-7	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> O <sub>2</sub>	[1][3]
Molecular Weight	146.14 g/mol	[1][2][3]
Appearance	Powder	[2]
Melting Point	164-171 °C	[2]
SMILES	<chem>C#CC1=CC(=CC=C1)C(=O)O</chem>	[1]
InChIKey	PHPIMLZTBYCDSX-UHFFFAOYSA-N	[1][2]
Storage	2-8°C, under inert atmosphere	[2]

## Part 2: Synthesis and Mechanistic Insights

The synthesis of **3-ethynylbenzoic acid** is most effectively achieved via a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This strategy is widely adopted due to its high efficiency, functional group tolerance, and use of readily available starting materials.

## Synthetic Rationale and Workflow

The core challenge is the direct ethynylation of the aromatic ring without interfering with the carboxylic acid group. The Sonogashira reaction is ideally suited for this, as it couples a terminal alkyne with an aryl halide under mild conditions.[5][6] To prevent self-coupling of the alkyne and ensure a clean reaction, a protecting group, typically trimethylsilyl (TMS), is used on the acetylene source.



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Caption: General workflow for the synthesis of **3-Ethynylbenzoic acid**.

## Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol describes the synthesis starting from 3-iodobenzoic acid and trimethylsilylacetylene (TMSA).

Step 1: Sonogashira Coupling to form 3-((Trimethylsilyl)ethynyl)benzoic Acid

- Inert Atmosphere: To a dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 0.02 eq), and copper(I) iodide ( $\text{CuI}$ , 0.04 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
  - Causality: An inert atmosphere is crucial because the  $\text{Pd}(0)$  active species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.[\[5\]](#)
- Solvent and Reagents: Add anhydrous, degassed triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable amine base, followed by anhydrous tetrahydrofuran (THF). Stir the mixture until all solids dissolve.
  - Causality: The amine base is essential. It neutralizes the hydrogen halide ( $\text{HI}$ ) produced during the reaction and facilitates the formation of the reactive copper(I) acetylide intermediate.[\[3\]](#)[\[5\]](#)
- Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the solution at room temperature.
  - Causality: TMSA is used as the alkyne source. The TMS group protects the acidic acetylenic proton, preventing base-mediated homocoupling (Glaser coupling) and ensuring selective cross-coupling.[\[2\]](#)
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the starting material is consumed, cool the mixture, dilute it with ethyl acetate, and wash with dilute HCl to remove the amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

## Step 2: Deprotection to form **3-Ethynylbenzoic Acid**

- Reaction Setup: Dissolve the crude 3-((trimethylsilyl)ethynyl)benzoic acid from Step 1 in methanol ( $\text{MeOH}$ ).

- **Base Addition:** Add a catalytic amount of potassium carbonate ( $K_2CO_3$ , ~0.1-0.2 eq) to the solution.
  - **Causality:** The mildly basic conditions facilitate the nucleophilic cleavage of the silicon-carbon bond, removing the TMS group to liberate the terminal alkyne. This method is gentle and generally does not affect other functional groups.[\[2\]](#)[\[7\]](#)
- **Reaction:** Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully converted.
- **Workup and Purification:** Neutralize the reaction with dilute aqueous HCl until the pH is acidic, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

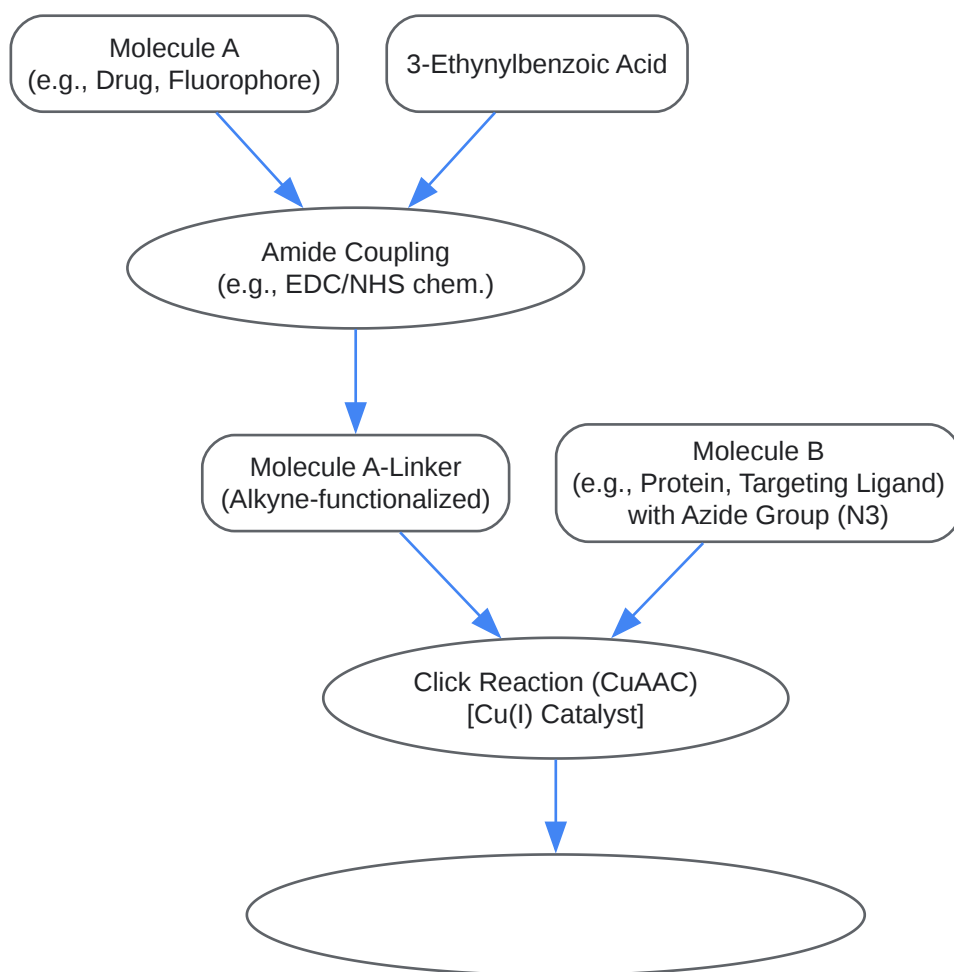
## Part 3: Key Applications in Advanced Research

The utility of **3-ethynylbenzoic acid** stems from its ability to act as a heterobifunctional linker, where the carboxylic acid and alkyne groups can be addressed in separate, non-interfering reaction steps.

### Application 1: The Lynchpin of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide.[\[8\]](#)

**3-Ethynylbenzoic acid** is an exemplary reagent for this transformation. The terminal alkyne is the reactive handle for the "click" reaction, while the carboxylic acid provides a site for attachment to other molecules of interest, such as proteins, drugs, or imaging agents. This is particularly powerful in drug development and bioconjugation.



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Caption: Bioconjugation workflow using **3-ethynylbenzoic acid** as a linker.

In a typical workflow, the carboxylic acid is first activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine on a target biomolecule. The resulting alkyne-tagged molecule can then be "clicked" onto a second molecule bearing an azide group, creating a stable covalent linkage.<sup>[9]</sup>

## Application 2: Precursor for Functional Materials

The rigid, well-defined structure of **3-ethynylbenzoic acid** makes it an attractive building block (or "linker") for the synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs).<sup>[10]</sup> MOFs are constructed from metal ions or clusters connected by organic ligands.

While benzoic acids are common MOF linkers, the ethynyl group on **3-ethynylbenzoic acid** offers two key advantages:

- **Structural Rigidity:** The linear ethynyl group extends the linker, allowing for the design of MOFs with specific pore sizes and geometries.
- **Post-Synthetic Modification (PSM):** The alkyne group does not typically participate in the initial MOF assembly. After the framework is constructed, the alkyne remains available within the pores for subsequent chemical modification (e.g., via click chemistry), allowing for the interior surface of the MOF to be functionalized with new chemical groups. This is a powerful technique for tuning the properties of the material for applications in gas storage, separation, or catalysis.[\[8\]](#)[\[11\]](#)

## Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **3-Ethynylbenzoic acid** possesses specific hazards that must be managed with appropriate laboratory practices.

### GHS Hazard Profile

Hazard Class	GHS Statement	Pictogram	Signal Word	Reference(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	Warning	<a href="#">[1]</a> <a href="#">[2]</a>
Skin Sensitization	H317: May cause an allergic skin reaction	GHS07 (Exclamation Mark)	Warning	<a href="#">[1]</a> <a href="#">[2]</a>
Serious Eye Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	Warning	<a href="#">[1]</a> <a href="#">[2]</a>

### Recommended Handling Protocols

Based on its hazard profile, the following personal protective equipment (PPE) and handling procedures are mandatory:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[12\]](#)
- Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[\[11\]](#)  
[\[12\]](#)
- Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) at all times.
- Skin Protection: Wear a lab coat and ensure skin is not exposed. Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[\[2\]](#)

## Conclusion

**3-Ethynylbenzoic acid** is more than a simple chemical reagent; it is a potent enabler of molecular innovation. Its bifunctional nature provides a gateway to orthogonal synthesis, allowing for the methodical and precise assembly of complex structures. From facilitating robust bioconjugation via click chemistry to serving as a sophisticated building block for next-generation materials, its applications are both broad and impactful. For the discerning scientist, a thorough understanding of its properties, synthesis, and handling is essential to fully exploit its vast potential in advancing the frontiers of chemistry, biology, and materials science.

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